molecular formula C16H12F2N4OS B2538688 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2034613-84-6

1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

Cat. No.: B2538688
CAS No.: 2034613-84-6
M. Wt: 346.36
InChI Key: SMVJSWYOSOPIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a thiophenyl group, and a pyrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl and thiophenyl intermediates. These intermediates are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe for studying biological systems and pathways.

  • Industry: It can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can be compared with other similar compounds, such as:

  • 1-(2,6-Difluorophenyl)ethanone

  • 2,6-Difluoro-alpha-methylbenzyl alcohol

  • 1-(2,6-Difluorophenyl)ethanol

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of difluorophenyl, thiophenyl, and pyrazinyl groups, which contribute to its distinct properties and uses.

Biological Activity

1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a urea functional group and is characterized by the presence of both difluorophenyl and thiophenyl moieties. These structural elements are significant as they influence the compound's interactions with biological targets.

Property Value
Molecular FormulaC16H14F2N4OS
Molecular Weight358.37 g/mol
IUPAC NameThis compound
InChI KeyKBVCENYUMFIUIE-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors in biological systems. The urea linkage may facilitate binding to targets involved in various signaling pathways, potentially leading to enzyme inhibition or modulation of receptor activity.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a variety of biological activities:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, related urea compounds demonstrated significant inhibition of GSK-3β activity, a key player in cancer progression, with IC50 values as low as 140 nM .
  • Antimicrobial Properties : Compounds containing thiophene rings have been reported to possess antibacterial activity against strains such as Staphylococcus aureus and Streptococcus pyogenes, with IC50 values indicating potent effects .
  • Enzyme Inhibition : The compound's structure suggests potential for inhibiting enzymes critical for various metabolic processes. For example, it may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

Study 1: Anticancer Activity

A study evaluated a series of urea derivatives for their anticancer properties. One derivative showed an IC50 value of 57% inhibition at a concentration of 1.0 μM against GSK-3β, indicating strong potential for further development in cancer therapeutics .

Study 2: Antimicrobial Efficacy

In another investigation, derivatives similar to our compound were tested against S. aureus, showing IC50 values ranging from 0.25 μg/mL to 8 μg/mL for various structural modifications. This highlights the importance of structural diversity in enhancing antimicrobial potency .

Summary Table of Biological Activities

Activity Type Target IC50 Value Reference
AnticancerGSK-3β140 nM
AntimicrobialStaphylococcus aureus0.25 - 8 μg/mL
Enzyme InhibitionDNA gyrasePotent (details vary)

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4OS/c17-10-3-1-4-11(18)14(10)22-16(23)21-9-12-15(20-7-6-19-12)13-5-2-8-24-13/h1-8H,9H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVJSWYOSOPIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=NC=CN=C2C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.